2-(1H-吲哚-2-基)苯酚

描述

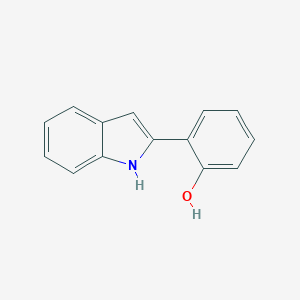

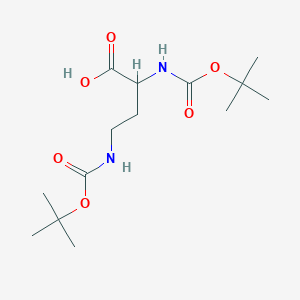

“2-(1H-indol-2-yl)phenol” is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.2438 daltons . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “2-(1H-indol-2-yl)phenol” involves various chemical reactions. For instance, a formal [5+1]‐annulation reaction was developed between prop‐2‐ynylsulfonium salts and 2‐(1H‐indol‐2‐yl)phenols .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-2-yl)phenol” is characterized by the presence of an indole and a phenol group . The compound’s structure has been determined using various spectroscopic techniques .Chemical Reactions Analysis

The compound participates in various chemical reactions. For example, it has been involved in a formal [5+1]‐annulation reaction with prop‐2‐ynylsulfonium salts .Physical And Chemical Properties Analysis

“2-(1H-indol-2-yl)phenol” is a solid at room temperature . It has a molecular weight of 209.243 Da and a density of 1.263±0.06 g/cm3 . The compound has a melting point of 161-162 °C and a predicted boiling point of 427.4±20.0 °C .科学研究应用

腐蚀抑制

从L-色氨酸衍生的席夫碱,包括与2-(1H-吲哚-2-基)苯酚相关的化合物,已被研究其在酸性环境中防止不锈钢腐蚀的有效性。这些席夫碱显示出良好的抑制效率,混合模式的抑制主要控制阴极反应。该研究结合了SEM-EDX、FT-IR、UV-visible和X射线衍射等各种技术,揭示了抑制剂分子在不锈钢表面的吸附(Vikneshvaran & Velmathi, 2017)。

生物活性分子的合成

1-(1H-吲哚-1-基)乙酮衍生物,与2-(1H-吲哚-2-基)苯酚在结构上相关,对于合成各种生物活性分子具有重要意义。这些化合物已被评估其对COX-2酶的影响,并进行了体内镇痛和抗炎活性的测试。合成过程涉及特定苯甲醛与取代苯胺的缩合,衍生物显示出有希望的生物学性能(Kumar et al., 2022)。

有机合成中的制备

通过NaH促进的融合吲哚烷的C–C/C–O键裂解,在温和条件下实现了2-(3-亚甲基吲哚-2-基)苯酚的制备,这与2-(1H-吲哚-2-基)苯酚密切相关。这种方法提供了合成2-(1H-吲哚-2-基)苯酚变体的途径,产率良好至优异(Liu et al., 2019)。

抗炎应用

涉及2-(1H-吲哚-2-基)苯酚结构的查尔酮衍生物已被合成并评估其抗炎活性。这些化合物在动物模型上进行了测试,并显示出有希望的结果,表明在治疗与炎症相关的疾病方面具有潜在应用(Rehman, Saini, & Kumar, 2022)。

安全和危害

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

2-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZRPPBUMLPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351433 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)phenol | |

CAS RN |

4749-47-7 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-(1H-indol-2-yl)phenol in organic chemistry?

A1: 2-(1H-indol-2-yl)phenol serves as a versatile starting material for synthesizing various indole-fused heterocyclic compounds. This is due to the presence of both the phenol and indole moieties, which can participate in a variety of reactions. Research highlights its use in:

- Synthesis of Indole-Fused Benzoxepines: 2-(1H-indol-2-yl)phenol reacts with alkenylphenols under visible-light photocatalysis to yield indole-fused benzoxepines via an oxidative dehydrogenative [5 + 2] annulation. This reaction boasts atom efficiency, using oxygen as an oxidant and producing only water as a byproduct. []

- Synthesis of Indole-Fused Dibenzo[b,f][1,4]oxazepines: A transition-metal-free route utilizes 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes to create indole-fused dibenzo[b,f][1,4]oxazepines. The reaction proceeds through a Smiles rearrangement, showcasing the compound's ability to undergo this type of transformation. []

- Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones: Reacting 2-(1H-indol-2-yl)phenol with 4,5-dichloropyridazin-3-ones results in the formation of indole-fused pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. This reaction also highlights the Smiles rearrangement as a key step in achieving regioselectivity. []

- Synthesis of Indole-Fused Oxepines/Azepines: In the presence of FeCl3 catalyst, 2-(1H-indol-2-yl)phenol reacts with 2,3-dichloro quinoxaline/pyrazine to yield diverse oxepine and azepine fused N-heterocyclic derivatives. This reaction proceeds through a unique mechanism involving sequential C-C and C-X (X = O or N) bond formations to construct the central seven-membered ring. []

Q2: What is the significance of the Smiles rearrangement in the synthesis of compounds using 2-(1H-indol-2-yl)phenol?

A: The Smiles rearrangement plays a crucial role in achieving regioselectivity during the synthesis of various heterocyclic compounds using 2-(1H-indol-2-yl)phenol. [, ] This rearrangement, involving an intramolecular nucleophilic substitution, often dictates the final structure of the product. For instance, in synthesizing indole-fused dibenzo[b,f][1,4]oxazepines, the Smiles rearrangement is favored over a direct intramolecular cyclization, leading to different regioisomers. [] This preference for the Smiles pathway highlights its importance in controlling the reaction outcome and obtaining desired product selectivity.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from 2-(1H-indol-2-yl)phenol?

A: While the provided research articles focus on synthetic methodology and less on biological activity, the synthesis of various indole-fused heterocycles from 2-(1H-indol-2-yl)phenol offers an excellent starting point for SAR studies. [, , , ] By systematically modifying the substituents on the indole and phenol rings, as well as on the newly formed heterocyclic core, researchers can investigate the impact of these changes on biological activity, potency, and selectivity. This approach could lead to the discovery of novel compounds with improved pharmaceutical profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)